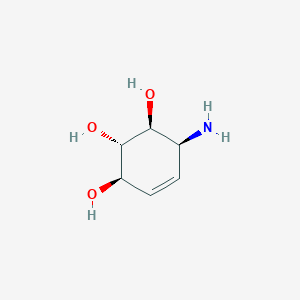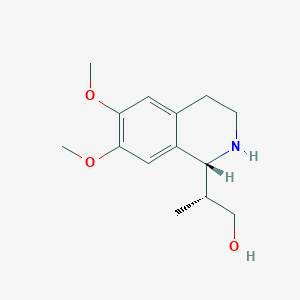
(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol, commonly referred to as R-2-DMT, is a synthetic compound with a range of potential applications in scientific research. R-2-DMT has been studied for its potential use in the synthesis of other compounds, as well as its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Stereochemistry
Synthesis and Configuration Analysis : Research has demonstrated methods for synthesizing various derivatives of the compound and analyzing their configuration. This includes studies on their synthesis from related compounds and analyzing their stereochemistry using techniques like rotatory dispersion studies (Brossi & Burkhardt, 1961).
Enantioselective Synthesis : Studies have focused on the enantioselective synthesis of isoquinoline alkaloids using this compound as a precursor. These methods have been shown to be versatile for the asymmetric synthesis of various alkaloids (Czarnocki, Maclean, & Szarek, 2010).
Structural Analysis and Chemical Properties
Structure Determination : Detailed structural analysis of derivatives has been conducted, including studies on the crystal structure and molecular conformation. This has provided insights into the physical and chemical properties of these compounds (Kant, Goswami, Yadava, Padmanabhan, & Banerjee, 1993).
Conformational Analysis : Research has also been conducted on the conformational analysis of stereoisomeric derivatives, providing valuable information on the molecular dynamics and interactions of these compounds (Lázár, Fülöp, Dombi, Bernáth, Argay, & Kălmăn, 1990).
Applications in Pharmacology and Medicinal Chemistry
Potential Therapeutic Applications : Some studies have explored the potential therapeutic applications of these compounds. For example, derivatives have been investigated for their analgesic and anti-inflammatory effects, demonstrating promising results in this area (Rakhmanova, Zhurakulov, Tursunkhodjayeva, Azamatov, & Saidkhodjayeva, 2022).
Drug Development and Synthesis : Research has also focused on the synthesis of novel compounds for drug development, including studies on their pharmacological activities and potential as drug candidates (Abate et al., 2011).
properties
IUPAC Name |
(2R)-2-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-9(8-16)14-11-7-13(18-3)12(17-2)6-10(11)4-5-15-14/h6-7,9,14-16H,4-5,8H2,1-3H3/t9-,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKHNYXMHMHPQS-LKFCYVNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2=CC(=C(C=C2CCN1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)[C@@H]1C2=CC(=C(C=C2CCN1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




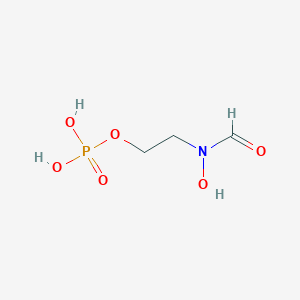
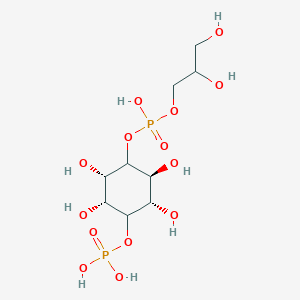
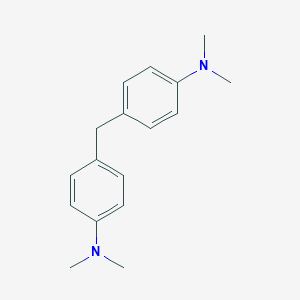
![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)
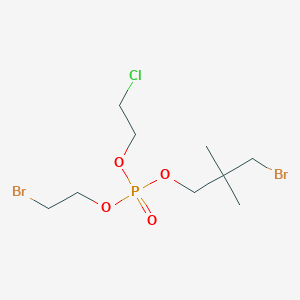
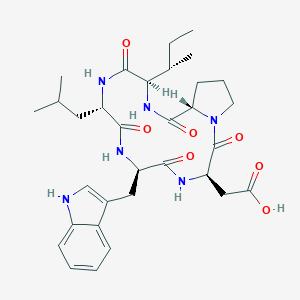

![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)


